tert-butyl1-imino-1-oxo-3-phenyl-1lambda6-thiomorpholine-4-carboxylate
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Overview
Description
tert-butyl1-imino-1-oxo-3-phenyl-1lambda6-thiomorpholine-4-carboxylate is a synthetic organic compound that belongs to the class of thiazinane derivatives It is characterized by its unique structure, which includes a thiazinane ring, a phenyl group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-imino-1-oxo-3-phenyl-1,4-thiazinane-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the condensation of a thiazinane derivative with a phenyl isocyanate, followed by the introduction of a tert-butyl ester group. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
tert-butyl1-imino-1-oxo-3-phenyl-1lambda6-thiomorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
tert-butyl1-imino-1-oxo-3-phenyl-1lambda6-thiomorpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 1-imino-1-oxo-3-phenyl-1,4-thiazinane-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 1-imino-1-oxo-5-phenyl-1lambda6,4-thiazepane-4-carboxylate
- Tert-butyl 1-imino-1-oxo-3-phenyl-1-thiomorpholine-4-carboxylate
Uniqueness
tert-butyl1-imino-1-oxo-3-phenyl-1lambda6-thiomorpholine-4-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
tert-butyl 1-imino-1-oxo-3-phenyl-1,4-thiazinane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-15(2,3)20-14(18)17-9-10-21(16,19)11-13(17)12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWUKGZBBXWWJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCS(=N)(=O)CC1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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